Ethenol; 1-ethenylimidazole
Description
Historical Perspectives in 1-Ethenylimidazole Research
The foundational research on 1-ethenylimidazole was comprehensively detailed in a 1957 article by Walter Reppe. wikipedia.org This seminal work described its synthesis and fundamental properties, laying the groundwork for future investigations. The original synthesis process involved the reaction of imidazole (B134444) with a potassium hydroxide (B78521) solution to form potassium imidazolate. After removing the water by distillation, zinc oxide and additional potassium hydroxide were added as catalysts, and the imidazole was then ethinylated with ethyne (B1235809) in 1,4-dioxane (B91453) at 130 °C under pressure, yielding 1-ethenylimidazole. wikipedia.org Early research primarily focused on its polymerization characteristics. It was established that 1-ethenylimidazole undergoes free-radical polymerization to form homopolymers, poly(1-vinylimidazole) (PVI), and can be copolymerized with a range of other vinyl and acrylic monomers. wikipedia.org These initial studies highlighted the potential of PVI and its copolymers in various industrial fields, which spurred further academic inquiry into its behavior and potential uses.
Evolution of Research Paradigms for N-Vinylazoles
The study of 1-ethenylimidazole is part of the broader field of N-vinylazoles, a class of compounds containing a vinyl group attached to a nitrogen atom of an azole ring. Over the decades, the research paradigms for synthesizing these compounds have evolved significantly.
Initial methods, like the Reppe synthesis, often required harsh conditions, such as high temperatures and pressures, and the use of explosive reagents like acetylene (B1199291). wikipedia.orglongdom.org The quest for milder, more efficient, and safer synthetic routes has driven innovation in this area.
Modern synthetic strategies have increasingly moved towards transition metal-catalyzed reactions. For instance, palladium-catalyzed methods, such as the aza-Wacker reaction, have been developed for the synthesis of N-vinylcarbazoles from N-H carbazoles and styrenes. acs.org Tandem one-pot palladium-catalyzed coupling reactions have also been employed to create amino-substituted N-vinylazoles, demonstrating the power of this approach in generating complex molecules with potential biological relevance. acs.org More recently, molybdenum-catalyzed cyclizations of N-vinylindoles have been explored to synthesize novel heterocyclic systems. rsc.org
Alongside metal-catalyzed approaches, transition metal-free synthetic protocols have also emerged as an important research direction. One such method involves the reaction of vinyl selenones with azoles in the presence of potassium hydroxide, proceeding through an addition/elimination cascade under mild conditions. researchgate.net Another innovative approach uses dimethyl sulfoxide (B87167) (DMSO) as a terminal carbon synthon for the synthesis of terminal N-vinylazoles from aromatic aldehydes and azoles. acs.org These advancements reflect a broader trend in organic synthesis towards developing more sustainable and atom-economical methodologies.
This evolution from high-pressure acetylene chemistry to sophisticated, often catalytic, methods has dramatically expanded the accessible chemical space of N-vinylazoles, enabling the synthesis of a diverse array of functionalized derivatives for various scientific investigations.
Contemporary Significance of 1-Ethenylimidazole in Chemical Sciences
In recent years, 1-ethenylimidazole has become a cornerstone monomer in the development of advanced functional materials. Its unique properties continue to be exploited in a wide range of applications across the chemical sciences.
Polymer Chemistry and Materials Science: The primary contemporary significance of 1-ethenylimidazole lies in its role as a functional monomer. chemicalbook.com Poly(1-vinylimidazole) (PVI) and its copolymers are of great interest for applications ranging from catalysis to membrane materials. chemicalbook.com The ability to precisely control the polymerization process, for instance through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymers with low dispersity. chemicalbook.com
Advanced Applications of PVI-based Materials:
Chemosensors: PVI can be functionalized to create polymer chemosensors. By quaternizing PVI with compounds containing a fluorophore like anthracene, researchers have developed sensors that can selectively detect specific metal cations (e.g., Zn²⁺) and anions through changes in fluorescence. arkat-usa.org
Gene Delivery: Alkylated poly(1-vinylimidazole) has been synthesized as a pH-sensitive polycation. acs.org These polymers can form complexes with DNA (polyion complexes) and are designed to control the stability of these complexes for gene delivery applications. acs.org
Antibacterial Surfaces: 1-Ethenylimidazole has been used to treat butyl rubber, imparting it with bactericidal properties against pathogens like P. aeruginosa. rsc.org This highlights its potential in creating antimicrobial coatings for biomedical materials and devices. rsc.org
Energy Storage: The compound and its derivatives are being explored for use in lithium-ion batteries. It has been investigated as a component in ionic liquids and as a binder in aqueous systems for battery electrodes, aiming to improve battery safety and performance. google.comdtu.dkgoogle.com
Molecularly Imprinted Polymers (MIPs): 1-Ethenylimidazole is employed as a functional monomer in the synthesis of MIPs. chemicalbook.comscispace.com These are polymers created with a molecular template to produce cavities with a specific affinity for a target molecule, useful for separation and analysis. scispace.com
The versatility of the imidazole moiety, which can be protonated, alkylated, and can coordinate with metal ions, combined with the polymerizable vinyl group, ensures that 1-ethenylimidazole will remain a significant focus of academic and industrial research.
Data Tables
Table 1: Physical and Chemical Properties of 1-Ethenylimidazole
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₆N₂ | nih.gov |
| Molecular Weight | 94.12 g/mol | fishersci.ca |
| Appearance | Colorless to brown liquid | wikipedia.org |
| Boiling Point | 192-194 °C | chemicalbook.com |
| Density | 1.039 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | 1.533 (n20/D) | chemicalbook.com |
| Solubility | Miscible with water and alcohols | wikipedia.orgfishersci.ca |
| CAS Number | 1072-63-5 | fishersci.ca |
Table 2: Overview of Research Applications for 1-Ethenylimidazole
| Application Area | Research Focus | Key Findings | References |
|---|---|---|---|
| Polymer Synthesis | Controlled radical polymerization (e.g., RAFT) | Synthesis of well-defined poly(1-vinylimidazole) with low dispersity. | chemicalbook.com |
| Chemosensors | Functionalized PVI for ion detection | Poly(1-vinylimidazolium chloride) derivatives show selective fluorescence enhancement for Zn²⁺ ions. | arkat-usa.org |
| Biomaterials | Antibacterial coatings | 1-Ethenylimidazole-treated rubber exhibits bactericidal action. | rsc.org |
| Gene Delivery | pH-sensitive polycations | Alkylated PVI forms stable complexes with DNA for potential therapeutic delivery. | acs.org |
| Energy Storage | Electrolyte additives and binders for Li-ion batteries | Used in ionic liquids and aqueous binders to enhance battery safety and stability. | google.comdtu.dkgoogle.com |
| Separation Science | Molecularly Imprinted Polymers (MIPs) | Acts as a functional monomer to create selective binding sites for target molecules. | chemicalbook.comscispace.com |
Structure
3D Structure of Parent
Properties
CAS No. |
29322-89-2 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
ethenol;1-ethenylimidazole |
InChI |
InChI=1S/C5H6N2.C2H4O/c1-2-7-4-3-6-5-7;1-2-3/h2-5H,1H2;2-3H,1H2 |
InChI Key |
PMOKHBUJXKEQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN=C1.C=CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenylimidazole and Its Chemical Derivatives
Direct Synthetic Routes to 1-Vinylimidazole (B27976)
The industrial and laboratory-scale synthesis of 1-vinylimidazole has been achieved through several key methods.
The classic industrial synthesis, developed by Walter Reppe, involves the high-pressure vinylation of imidazole (B134444) with acetylene (B1199291). wikipedia.org In this process, imidazole is first deprotonated with potassium hydroxide (B78521) to form potassium imidazolate, with the resulting water being removed via distillation. The vinylation is then carried out by reacting the imidazolate with acetylene (ethine) in 1,4-dioxane (B91453) at elevated temperatures (130°C) in an autoclave. A combination of zinc oxide and potassium hydroxide is used as a catalyst, affording the 1-vinylimidazole product with a yield of approximately 62%. wikipedia.org
For laboratory-scale synthesis, a common route involves the reaction of imidazole with 1,2-dichloroethane (B1671644) in a two-phase system using a phase-transfer catalyst. wikipedia.org This reaction forms the intermediate 1-(2-chloroethyl)imidazole. Subsequent treatment of this intermediate to induce the elimination of hydrogen chloride yields 1-vinylimidazole in high purity and with a reported yield of 92%. wikipedia.org Another laboratory method involves the direct vinylation of imidazole using bromoethene as the vinyl source, with a kieselguhr-supported cesium fluoride (B91410) catalyst in an acetonitrile (B52724) solvent, resulting in a 65% yield. wikipedia.org
| Method | Reagents | Catalyst | Yield | Reference |
| Reppe Synthesis | Imidazole, Acetylene | Potassium Hydroxide, Zinc Oxide | 62% | wikipedia.org |
| Phase-Transfer Catalysis | Imidazole, 1,2-Dichloroethane | Phase-Transfer Catalyst | 92% | wikipedia.org |
| Vinylation with Bromoethene | Imidazole, Bromoethene | Cesium Fluoride on Kieselguhr | 65% | wikipedia.org |
Polymerization-Based Synthesis of Poly(1-Vinylimidazole)
Poly(1-vinylimidazole) (PVIm) is a water-soluble polymer with pendant imidazole groups that can serve as nucleophiles, bases, or chelating agents, making it valuable for applications ranging from fuel cell membranes to metal ion adsorption. chemicalbook.com It is synthesized from the 1-vinylimidazole monomer through various polymerization techniques.
Free-radical polymerization is a common method for synthesizing PVIm. chemicalbook.comresearchgate.net The process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). researchgate.net A typical laboratory procedure involves dissolving the 1-vinylimidazole monomer in a suitable solvent like dry methanol, purging the solution with an inert gas such as argon to remove oxygen, and then adding the initiator. researchgate.net The reaction mixture is heated, for instance at 65°C, to initiate polymerization, which proceeds overnight. researchgate.net The purity of the initiator is crucial; recrystallized AIBN is recommended to prevent low yields. researchgate.net
The polymerization is sensitive to pH; the reaction proceeds very slowly at a pH of 9, but its rate is significantly faster at a pH of 1, comparable to the polymerization rate of quaternized 1-vinylimidazole. wikipedia.org Free-radical polymerization, particularly using UV initiation, is also employed to graft 1-vinylimidazole onto surfaces, modifying their properties to improve wettability and adhesiveness. chemicalbook.com
| Parameter | Condition / Reagent | Purpose / Note | Reference |
| Monomer | 1-Vinylimidazole | The building block of the polymer | researchgate.net |
| Initiator | AIBN (purified) | Initiates the radical chain reaction | researchgate.net |
| Solvent | Dry Methanol, Water, C1-C4 Alcohols | Dissolves monomer and polymer | researchgate.netgoogle.com |
| Temperature | 50-100°C | Promotes initiator decomposition | researchgate.netgoogle.com |
| Atmosphere | Inert (e.g., Argon) | Prevents inhibition by oxygen | researchgate.net |
| Regulator | Mercapto compounds (optional) | To control molecular weight | google.com |
While free-radical polymerization is widely used, achieving precise control over the polymer's molecular weight and obtaining a narrow molecular weight distribution (low dispersity, Đ) is challenging. rsc.org Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been developed to address this. mdpi.com
The RAFT polymerization of vinyl imidazoles was historically difficult. rsc.org However, a significant advancement was the discovery that using acetic acid as a solvent facilitates a well-controlled RAFT polymerization of 1-vinylimidazole. rsc.orgmdpi.com The acetic acid protonates the imidazole ring, which is thought to stabilize the propagating radicals during polymerization, preventing side reactions. rsc.org This method has successfully produced well-defined PVIm with dispersity values (Đ) as low as 1.05, indicating a high degree of control over the polymerization process. rsc.org This controlled approach is critical for creating advanced materials like well-defined block copolymers for biomedical applications. mdpi.com
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method used to create well-defined polymers and functional materials. acs.org The key components of ATRP are an initiator (typically an alkyl halide), a transition-metal complex that acts as a catalyst (e.g., a copper complex with a ligand like 2,2'-bipyridyl), and the monomer. acs.orgnih.gov The process relies on the reversible transfer of a halogen atom between the dormant polymer chain and the catalyst, allowing for controlled chain growth. acs.org
ATRP has been effectively used to create imidazole-functionalized systems. A prominent example is Surface-Initiated ATRP (SI-ATRP), where 1-vinylimidazole is polymerized from an initiator-functionalized surface, such as silica (B1680970). nih.govresearchgate.net This technique allows for the grafting of PVIm chains onto the surface, creating a novel stationary phase for chromatographic applications like hydrophilic interaction chromatography (HILIC). nih.gov
In another innovative approach, the polymer Nafion has been used as a macroinitiator to trigger the ATRP of 1-vinylimidazole from its side chains. acs.org This creates a Nafion-co-poly(1-vinylimidazole) copolymer with enhanced proton conductivity, demonstrating the utility of ATRP in developing high-performance materials for applications like proton exchange membranes in fuel cells. acs.org
| ATRP System | Initiator | Substrate/Monomer | Catalyst System | Application | Reference |
| SI-ATRP | Initiator-immobilized silica | 1-Vinylimidazole | CuCl / 2,2'-bipyridyl | HILIC Stationary Phase | nih.govresearchgate.net |
| Nafion-Initiated ATRP | Nafion (Macroinitiator) | 1-Vinylimidazole | Not specified | Proton Exchange Membrane | acs.org |
| RNA Modification | Br-Ala-functionalized acyl imidazole | Various (e.g., NIPAM) | Not specified | RNA-Polymer Hybrids | researchgate.net |
Synthesis of Imidazolium-Based Monomers from 1-Vinylimidazole
The imidazole ring of 1-vinylimidazole contains a basic nitrogen atom that can be readily alkylated. This reaction, known as quaternization, converts the neutral imidazole ring into a positively charged imidazolium (B1220033) cation, transforming the monomer into a polymerizable ionic liquid. acs.org
Quaternization is typically a straightforward, one-step reaction where 1-vinylimidazole is reacted with an alkylating agent. acs.org Common alkylating agents include alkyl halides (such as n-alkyl iodides) and alkyl sulfates (like dimethyl sulfate). wikipedia.orgumich.edu For example, reacting 1-vinylimidazole with a series of n-alkyl iodides (e.g., methyl iodide, hexyl iodide, dodecyl iodide) produces a homologous series of 3-n-alkyl-1-vinylimidazolium iodide monomers. umich.edu Similarly, reaction with dimethyl sulfate (B86663) yields 3-methyl-1-vinylimidazolium methosulfate. wikipedia.org
These reactions are often performed at room temperature or with gentle heating and can be carried out in solvents like ethyl acetate. umich.edu The resulting vinylimidazolium salts are cationic monomers that can be polymerized, typically via free-radical initiation in aqueous solution, to produce poly(ionic liquid)s. umich.eduresearchgate.net This approach has also been extended to the polymer itself; poly(1-vinylimidazole) can be quaternized with functional alkylating agents, such as those containing fluorescent groups like anthracene, to create polymer-based chemosensors. semanticscholar.org
| Alkylating Agent | Resulting Monomer | Reference |
| Methyl Iodide | 3-Methyl-1-vinylimidazolium iodide | umich.edu |
| n-Propyl Iodide | 3-n-Propyl-1-vinylimidazolium iodide | umich.edu |
| n-Hexyl Iodide | 3-n-Hexyl-1-vinylimidazolium iodide | umich.edu |
| n-Dodecyl Iodide | 3-n-Dodecyl-1-vinylimidazolium iodide | umich.edu |
| Dimethyl Sulfate | 3-Methyl-1-vinylimidazolium methosulfate | wikipedia.org |
| Ethyl Sulfate | 1-Vinyl-3-ethylimidazolium ethyl sulfate | researchgate.net |
Table of Mentioned Compounds
| Chemical Name | Common Name / Abbreviation | Role in Article |
| 1-Ethenyl-1H-imidazole | 1-Vinylimidazole (VIm) | Core subject, monomer |
| Imidazole | Precursor for VIm synthesis | |
| Potassium Hydroxide | Reagent in VIm synthesis | |
| Acetylene | Ethine | Reagent in Reppe synthesis |
| Zinc Oxide | Catalyst in Reppe synthesis | |
| 1,2-Dichloroethane | Reagent in VIm synthesis | |
| 1-(2-Chloroethyl)imidazole | Intermediate in VIm synthesis | |
| Bromoethene | Reagent in VIm synthesis | |
| Poly(1-vinylimidazole) | PVIm | Polymer product |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | Free-radical initiator |
| Acetic Acid | Solvent for RAFT polymerization | |
| n-Butyl Acrylate | nBA | Monomer for block copolymers |
| N,N-Dimethylacrylamide | DMA | Monomer for block copolymers |
| Nafion | Macroinitiator for ATRP | |
| Copper(I) Chloride | CuCl | Catalyst for ATRP |
| 2,2'-bipyridyl | Ligand for ATRP catalyst | |
| Alkyl Iodides | Alkylating agents for quaternization | |
| Dimethyl Sulfate | Alkylating agent for quaternization | |
| 3-n-Alkyl-1-vinylimidazolium iodide | Cationic monomer (ionic liquid) | |
| 3-Methyl-1-vinylimidazolium methosulfate | Cationic monomer (ionic liquid) | |
| Anthracene | Fluorophore for chemosensors |
Anion Exchange Procedures for Ionic Liquid Monomers
The synthesis of 1-ethenylimidazole-based ionic liquid monomers frequently involves an initial quaternization step that results in a halide salt. To achieve the desired properties for the final ionic liquid, a subsequent anion exchange is necessary. researchgate.net This process replaces the initial halide anion with a different anion, which can significantly alter the monomer's and subsequent polymer's characteristics, such as solubility, viscosity, and thermal stability. researchgate.net Common methods for this exchange include metathesis reactions (double displacement) and the use of anion exchange resins. researchgate.netd-nb.info
In a typical metathesis reaction, an imidazolium halide salt is reacted with a metal or ammonium (B1175870) salt of the desired anion. researchgate.net The reaction's driving force is often the precipitation of the resulting metal halide salt, which can then be removed by filtration. researchgate.net Another approach involves acid-base neutralization, where an intermediate hydroxide salt is formed and then neutralized with the desired acid to yield the final ionic liquid and water. researchgate.netgoogle.com
Anion exchange resins offer a cleaner route, minimizing halide contamination in the final product. researchgate.netrsc.org In this method, the resin is first loaded with the desired anion. The imidazolium halide solution is then passed through the resin, where the halide ions are exchanged for the anions on the resin. rsc.org This technique is particularly effective for achieving high-purity ionic liquids. For instance, an efficient protocol has been developed for the quantitative exchange of iodide or bromide for a wide range of anions in imidazolium ionic liquids using a loaded anion exchange resin. rsc.org
Research has demonstrated various anion exchange strategies. For example, poly(2-methyl-1-pentyl imidazolium bromide) has undergone anion exchange to replace the bromide with hexafluorophosphate (B91526) (PF₆⁻). researchgate.net Similarly, anion metathesis reactions have been performed on polymers derived from 1-vinylimidazole-based monomers using salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and potassium hexafluorophosphate (KPF₆) to introduce TFSI⁻ and PF₆⁻ anions, respectively. nih.gov The success of these exchanges is often confirmed using techniques like FT-IR spectroscopy, which can detect the characteristic vibrational bands of the new anions. nih.gov
Table 1: Summary of Anion Exchange Methodologies for Imidazolium-Based Ionic Liquids
| Method | Reagents/Materials | Description | Key Findings/Outcome | Citations |
|---|---|---|---|---|
| Metathesis (Double Displacement) | Imidazolium halide, Metal or Ammonium salt (e.g., LiTFSI, KPF₆) | Reaction in a solvent where the resulting metal halide is insoluble, driving the reaction forward. | Effective for producing various ionic liquids; purity can be an issue due to residual halides. | researchgate.netd-nb.infonih.gov |
| Acid-Base Neutralization | Imidazolium halide, Base (to form hydroxide), Acid of desired anion | The imidazolium halide is converted to an imidazolium hydroxide, which is then neutralized by an acid. | Forms water as a byproduct; useful when the intermediate hydroxide salt is stable. | researchgate.netgoogle.com |
| Anion Exchange Resin | Imidazolium halide, Anion exchange resin pre-loaded with the desired anion | The imidazolium halide solution is passed through the resin, allowing for ion exchange. | Provides a pure, convenient ion pair with quantitative exchange and minimal contamination. | researchgate.netrsc.org |
| Alkylation/Metathesis | Amine, Alkylating agent (e.g., alkyl sulfonate) | A halide anion in an ionic liquid is exchanged with an alkyl sulfonate-based anion using alkylating agents. | A versatile method for producing a range of ionic liquids with high atom economy. | d-nb.info |
Grafting Methodologies for 1-Ethenylimidazole onto Polymeric Substrates
Grafting is a powerful technique to modify the surface properties of polymeric materials by covalently attaching polymer chains to a main polymer backbone. researchgate.net This process can enhance characteristics like biocompatibility, solubility, and functionality without altering the bulk properties of the substrate. researchgate.net For 1-ethenylimidazole (also known as 1-vinylimidazole), grafting methodologies typically fall under the "grafting to" or "grafting from" approaches. researchgate.net
The "grafting from" approach grows polymer chains directly from initiator sites that have been previously anchored to the substrate surface. researchgate.netdiva-portal.org This method can achieve a higher grafting density compared to the "grafting to" technique. A process known as Surface Electroinitiated Emulsion Polymerization (SEEP) combines aspects of both methods, where a diazonium salt acts as both an initiator for polymerization in solution and as a primer to graft the resulting polymer chains onto a conducting surface. cea.fr
A specific example of modifying a polymer with 1-ethenylimidazole involves creating poly(1-vinylimidazole)-l-poly(tetrahydrofuran) (PVIm-l-PTHF) conetworks. mdpi.com These networks are synthesized via free radical copolymerization of 1-vinylimidazole (VIm) with a methacrylate-telechelic poly(tetrahydrofuran) (MA-PTHF-MA). mdpi.com Subsequently, the pendant imidazole rings within the PVIm component of the conetwork are converted into poly(ionic liquid)s through alkylation with a reagent like methyl iodide. mdpi.com This post-modification step effectively grafts the ionic functionality onto the pre-formed network structure, resulting in a nanoconfined poly(ionic liquid) conetwork with unique swelling properties. mdpi.com
Table 2: Grafting Methodology for 1-Ethenylimidazole Functionality
| Methodology | Substrate/Backbone | Monomer/Grafting Agent | Process Description | Resulting Structure | Citations |
|---|---|---|---|---|---|
| Post-modification of Conetwork | Poly(1-vinylimidazole)-l-poly(tetrahydrofuran) (PVIm-l-PTHF) | Methyl iodide | Free radical copolymerization of VIm and MA-PTHF-MA forms an amphiphilic conetwork. The PVIm component is then alkylated in a subsequent step. | A nanoconfined poly(ionic liquid) conetwork (PIL-CN) where the ionic imidazolium groups are grafted onto the PTHF network structure. | mdpi.com |
| Surface Electroinitiated Emulsion Polymerization (SEEP) | Conducting Surfaces (e.g., electrodes) | Vinylic monomers (general), Diazonium salts (initiator/primer) | Diazonium salt is electro-grafted onto the surface and also initiates radical polymerization of monomers in solution. Growing polymer chains then attach to the grafted surface layer. | A polymer film chemically grafted onto the conducting substrate. | cea.fr |
| "Grafting to" via Amidation | Polyester (B1180765) (PETG) | Polyethyleneimine (PEI) | A functional polymer (PEI) with amino groups reacts with the ester groups on the polyester surface during moulding to form amide bonds. | A stable, grafted layer of the functional polymer on the polyester surface. | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-ethenylimidazole (1-vinylimidazole) |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) |
| Potassium hexafluorophosphate (KPF₆) |
| Methyl iodide |
| Poly(1-vinylimidazole)-l-poly(tetrahydrofuran) (PVIm-l-PTHF) |
| Methacrylate-telechelic poly(tetrahydrofuran) (MA-PTHF-MA) |
| Poly(2-methyl-1-pentyl imidazolium bromide) |
| Polyethyleneimine (PEI) |
Advanced Reaction Chemistry and Mechanistic Investigations of 1 Ethenylimidazole
Polymerization Dynamics and Kinetics
1-Ethenylimidazole readily undergoes polymerization, particularly through free-radical mechanisms, to form poly(1-ethenylimidazole). smolecule.com The kinetics and dynamics of this process are highly dependent on the reaction conditions, including the initiation method, the presence of catalysts, and the inclusion of co-monomers.
Free-radical polymerization is a common method for creating polymers from vinyl monomers like 1-ethenylimidazole. fujifilm.com The process is a chain reaction that proceeds through several key elementary steps: initiation, propagation, and termination. fujifilm.comlibretexts.org
Initiation: The process begins with the generation of free radicals from an initiator molecule. fujifilm.com Common initiators include peroxides and azo compounds, which decompose under heat to form highly active radical species. fujifilm.comlibretexts.org These initiator radicals then react with a 1-ethenylimidazole monomer, adding to the vinyl group's double bond. This reaction consumes the initial radical and creates a new, larger radical on the monomer unit, known as the active monomeric free radical. fujifilm.com
Propagation: The newly formed monomer radical rapidly adds to the double bond of another 1-ethenylimidazole monomer. fujifilm.com This step regenerates the radical at the end of the growing polymer chain. The propagation reaction continues as the propagating radical reacts with available monomers, leading to the efficient formation of long polymer chains. fujifilm.com The conversion of a π-bond in the monomer to a σ-bond in the polymer makes this process typically exothermic. libretexts.org
Termination: The growth of a polymer chain ceases through termination reactions. libretexts.org The most common termination processes involve the reaction of two growing radical chains. ethz.ch These processes include:
Radical Combination (or Coupling): Two growing polymer chains join together to form a single, longer polymer chain, eliminating the two radical sites. libretexts.org
Disproportionation: One radical chain abstracts a hydrogen atom from another, resulting in one saturated polymer chain and one with a terminal double bond. libretexts.org
Chain transfer reactions can also occur, where the growing radical reacts with a monomer, solvent, or a dedicated chain-transfer agent. fujifilm.comethz.ch This terminates the growth of one chain while initiating the growth of a new one, thereby affecting the final molecular weight of the polymer. ethz.chlibretexts.org
In the context of free-radical polymerization, initiators are crucial for starting the chain reaction, and their concentration directly impacts the polymerization kinetics. primescholars.com While not catalysts in the strictest sense as they are consumed, they govern the rate and mechanism of the polymerization. primescholars.comcompositesone.com
Commonly used initiators for the polymerization of vinyl monomers include various formulations of benzoyl peroxide (BPO) and methyl ethyl ketone peroxide (MEKP) for room temperature applications, as well as azo compounds like azobisisobutyronitrile (AIBN). fujifilm.comcompositesone.com The choice of initiator and its concentration significantly influences the polymerization process:
Molecular Weight: A higher initiator concentration results in the simultaneous growth of a larger number of polymer chains. Since the total amount of monomer is fixed, this leads to the formation of shorter chains and, consequently, a lower average molecular weight. Conversely, lower initiator concentrations produce fewer, but longer, polymer chains. ethz.ch
The relationship between initiator concentration and polymerization kinetics can be observed in various systems. For instance, studies on methacrylate (B99206) polymerization have quantified how varying the concentration of an initiator like benzoyl peroxide (BPO) affects the reaction rate and setting time. nih.gov
Table 1: Effect of Initiator (BPO) Concentration on Methacrylate Polymerization Kinetics This table is illustrative of the general principles of how initiator concentration affects polymerization kinetics, based on findings in methacrylate systems. nih.gov
| BPO Concentration (wt.%) | Maximum Polymerization Rate (Rp,max) | Time to Reach Rp,max | Final Conversion |
| 0.05 | Lower | Longer | Lower |
| 0.30 | Intermediate | Intermediate | Higher |
| 0.70 | Higher | Shorter | May decrease slightly |
Data is generalized from trends observed in studies like the one on methacrylate bone cement to illustrate the principle. nih.gov
Photopolymerization, often induced by ultraviolet (UV) light, is an efficient method for curing materials and creating polymers with temporal and spatial control. wikipedia.orgmdpi.com This technique relies on a photoinitiator, a compound that absorbs light (typically in the UV or visible spectrum) and decomposes into reactive radical species that initiate polymerization. wikipedia.orgrsc.org
The process of UV-induced polymerization of 1-ethenylimidazole involves:
Formulation: The 1-ethenylimidazole monomer is mixed with a suitable photoinitiator. wikipedia.org The photoinitiator must have an absorption spectrum that overlaps with the emission spectrum of the light source, such as a medium-pressure mercury lamp. researchgate.net
Initiation: Upon exposure to UV radiation, the photoinitiator absorbs photons and undergoes cleavage, generating free radicals. wikipedia.orgmdpi.com For example, Type I photoinitiators undergo homolytic bond cleavage directly upon irradiation. researchgate.net
Propagation and Termination: The generated radicals initiate the polymerization of the vinyl groups of 1-ethenylimidazole, following the propagation and termination steps described for free-radical polymerization. mdpi.com
This method offers several advantages, including high reaction rates at ambient temperatures and the ability to control the curing process precisely by controlling the light exposure. mdpi.com The polymerization can occur very rapidly, sometimes in a fraction of a second. wikipedia.org The effectiveness of the process can be influenced by the photoinitiator concentration, with an optimal concentration typically yielding the highest conversion rate. researchgate.net
1-Ethenylimidazole can be copolymerized with other vinyl monomers to produce polymers with tailored properties. A notable example is its copolymerization with 1-ethenyl-2-pyrrolidinone (also known as N-vinylpyrrolidone). cas.orglookchem.com The resulting copolymer, poly(1-ethenylimidazole-co-1-ethenyl-2-pyrrolidinone), combines the characteristics of both monomers. lookchem.com
The copolymerization is typically carried out via a free-radical mechanism, where a mixture of the two monomers is polymerized simultaneously. google.com The final polymer consists of chains incorporating both monomer units. This copolymer is known for its properties such as high heat and chemical resistance and strong adhesion. lookchem.com
Table 2: Monomers in the Copolymerization of 1-Ethenylimidazole and 1-Ethenyl-2-pyrrolidinone
| Compound Name | Synonym(s) | CAS Registry Number | Chemical Structure |
| 1-Ethenylimidazole | 1-Vinylimidazole (B27976) | 1072-63-5 | C=CN1C=CN=C1 |
| 1-Ethenyl-2-pyrrolidinone | N-Vinylpyrrolidone (NVP) | 88-12-0 | C(=C)N1C(=O)CCC1 |
| 2-Pyrrolidinone, 1-ethenyl-, polymer with 1-ethenyl-1H-imidazole | Vinylimidazole-vinylpyrrolidone copolymer | 29297-55-0 | (C6H9NO·C5H6N2)x |
Functionalization and Derivatization of the Imidazole (B134444) Moiety
Once 1-ethenylimidazole is polymerized, the resulting poly(1-ethenylimidazole) features a backbone of saturated carbon atoms with pendant imidazole rings attached to every other carbon. These pendant groups retain their chemical reactivity, offering sites for further functionalization and derivatization of the polymer. smolecule.com
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org In the context of the polymer, its basic and nucleophilic properties are most significant.
Basic Reactivity: The pendant imidazole group has a nitrogen atom with a lone pair of electrons that is not involved in the aromatic system and can readily accept a proton. wikipedia.org The basicity of imidazole is significant, with the pKa of its conjugate acid being approximately 7.0, making it about sixty times more basic than pyridine. wikipedia.org This basicity allows the polymer to act as a proton sponge and makes its properties pH-responsive. This characteristic is crucial for applications such as gene delivery and the creation of smart hydrogels. smolecule.com
Nucleophilic Reactivity: The same lone-pair-bearing nitrogen that confers basicity also makes the imidazole ring a potent nucleophile. smolecule.com This allows the polymer to undergo a variety of post-polymerization modification reactions. nih.gov For example, the pendant imidazole groups can participate in nucleophilic substitution reactions, coordinate with metal ions to form complexes (chelation), or catalyze reactions like hydrolysis. smolecule.com This reactivity is exploited to create functional materials for applications in catalysis, separation technologies, and environmental remediation. smolecule.commdpi.com
Formation of Metal Complexes for Enhanced Functionality
The imidazole ring of 1-ethenylimidazole (1-vinylimidazole) serves as an effective ligand for a variety of metal ions, owing to the nucleophilic character of its sp2-hybridized nitrogen atom (N-3). This coordination ability is exploited to create metal complexes and metal-containing nanocomposites with tailored functionalities.
Research has demonstrated the formation of complexes with transition metals such as palladium(II) and nickel(II). grafiati.com For instance, palladium(II) forms complexes with 1-vinylimidazole, highlighting the ligand's capacity to coordinate with noble metals. grafiati.com Similarly, adducts of nickel(II) complexes with 1-vinylimidazole have been studied for their magnetic properties. grafiati.com
Furthermore, poly(1-vinylimidazole) (PVI) has been utilized as a stabilizing agent for the creation of metal nanocomposites. New polymer-copper nanocomposites have been synthesized by the chemical reduction of copper(II) ions with ascorbic acid in the presence of PVI. grafiati.com The resulting nanocomposites are powders with a metallic shine, and the copper content is dependent on the initial molar ratio of the PVI to the copper ions. grafiati.com Spectroscopic analysis confirms the formation of nanosized copper particles within the polymer matrix. grafiati.com
The complexation is not limited to transition metals. PVI has also been investigated for its ability to complex with DNA, where the imidazole groups can be alkylated to enhance this interaction for applications in gene delivery. acs.orgnih.gov Zinc-chelated PVI, for example, forms ternary complexes with DNA and a carbohydrate ligand. thegoodscentscompany.com
Electrophilic and Nucleophilic Reactions of the Ethenyl Group
The ethenyl (vinyl) group of 1-ethenylimidazole is an electron-rich π-system, making it susceptible to a range of electrophilic and nucleophilic reactions. Its reactivity is influenced by the electronic properties of the imidazole ring.
Addition Reactions to the Vinyl Moiety
The double bond of the ethenyl group readily undergoes addition reactions.
Electrophilic Addition: The hydrohalogenation of 1-ethenylimidazole has been explored using ionic liquids (ILs) that act as both the solvent and the halide source. messiah.edu This method provides an alternative to traditional hydrohalogenation techniques. messiah.edu In superacidic media like trifluoromethanesulfonic acid (CF3SO3H), 1-ethenylimidazole reacts with benzene (B151609) to yield the Markovnikov addition product, where the phenylethyl group attaches to the carbon adjacent to the imidazole ring. nih.gov This contrasts with olefinic pyrazines, which can undergo anti-Markovnikov addition under similar conditions due to superelectrophilic activation. nih.gov The reaction of 1-ethenylimidazole proceeds via the formation of a carbocation intermediate that is stabilized by the adjacent nitrogen atom of the imidazole ring. nih.gov
Nucleophilic Addition: The vinyl group of 1-ethenylimidazole is also a target for nucleophiles. A notable example is the base-catalyzed addition of primary and secondary phosphines. researchgate.net This reaction proceeds smoothly to afford tertiary phosphines with terminal 1-imidazolyl substituents in high yields. grafiati.comresearchgate.net Furthermore, the free-radical addition of secondary phosphine (B1218219) chalcogenides (sulfides and selenides) to 1-ethenylimidazole gives the anti-Markovnikov adducts regioselectively in excellent yields. researchgate.net This atom-economic reaction can be initiated by UV irradiation or with AIBN (azobisisobutyronitrile) under mild, solvent-free conditions. researchgate.net
| Reaction Type | Nucleophile/Electrophile | Reagents/Conditions | Product Type | Reference |
| Electrophilic Addition | Benzene | CF3SO3H (superacid) | Markovnikov addition | nih.gov |
| Nucleophilic Addition | Primary/Secondary Phosphines | Base catalysis | Tertiary phosphines | grafiati.comresearchgate.net |
| Free-Radical Addition | Secondary Phosphine Sulfides/Selenides | AIBN or UV irradiation, 80°C, solvent-free | Anti-Markovnikov adducts | researchgate.net |
Cycloaddition Reactions Involving the Ethenyl System
The ethenyl group of 1-ethenylimidazole can act as a dienophile in Diels-Alder reactions, particularly in inverse electron demand scenarios.
It reacts with electron-deficient dienes like 5,5′-bi-1,2,4-triazines to yield single [4+2] cycloaddition products. researchgate.netthieme-connect.com This reaction is a key step in the synthesis of unsymmetrical 2,2′-bipyridines, which are important chelating agents in coordination and supramolecular chemistry. researchgate.netthieme-connect.com The reaction involves heating 1-ethenylimidazole with the bi-1,2,4-triazine derivative in a solvent like bromobenzene. thieme-connect.comthieme-connect.com The resulting cycloadduct can then undergo further reactions with other dienophiles, such as cyclic enamines, to produce complex bipyridine structures. researchgate.netthieme-connect.com Computational studies using AM1 semiempirical methods have been employed to analyze the energy differences between the LUMO of the diene and the HOMO of the dienophile to better understand the reactivity. thieme-connect.com
In a different application, ionic compounds based on 1-vinylimidazole have been developed as catalysts for the cycloaddition of carbon dioxide (CO2) to epoxides, forming cyclic carbonates. acs.org This process is significant for CO2 utilization. Catalysts containing bromide and iodide counterions have shown high efficiency, achieving product yields over 94% under optimized conditions (e.g., 110 °C, 2 MPa CO2 pressure). acs.org
| Reaction Type | Reactant | Reagents/Conditions | Product | Reference |
| Inverse Electron Demand Diels-Alder | 5,5′-bi-1,2,4-Triazines | Bromobenzene, reflux (150°C) | [4+2] Cycloadduct (intermediate for bipyridines) | researchgate.netthieme-connect.comthieme-connect.com |
| CO2 Cycloaddition | Epoxides (e.g., epichlorohydrin) | Vinylimidazole-based ionic liquid catalyst, 90-110°C, 1-2 MPa CO2 | Cyclic Carbonates | acs.org |
Diastereoselective Intermolecular Ene Reactions
The Diels-Alder cycloadducts derived from vinylimidazoles are effective substrates for subsequent intermolecular ene reactions. rsc.org This sequential process allows for the rapid construction of complex molecular architectures with high atom economy and stereocontrol. rsc.orgcore.ac.uk
Specifically, the cycloadducts formed from the reaction of 4-vinylimidazoles and a dienophile like N-phenylmaleimide (NPM) can undergo facile and highly diastereoselective ene reactions with a variety of enophiles. rsc.orgresearchgate.net This two-step sequence, combining an intermolecular Diels-Alder (IMDA) reaction with an intermolecular ene (IME) reaction, enables the combination of three simple molecules (a diene, a dienophile, and an enophile) to generate complex 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles. rsc.orgresearchgate.net This process can create up to five new stereocentres with high diastereocontrol. rsc.orgcore.ac.uk The ene reaction is thermodynamically favorable as it involves the rearomatization of the imidazole ring. rsc.org
Reaction Pathways in Polymer Modifications using 1-Ethenylimidazole
1-Ethenylimidazole is a valuable monomer for modifying existing polymers and synthesizing new functional polymers through several polymerization pathways.
Graft Copolymerization: One significant modification technique is graft polymerization, where 1-ethenylimidazole is covalently bonded to a pre-existing polymer backbone. physchemres.org For example, it has been grafted onto poly(vinyl chloride) (PVC) using a free-radical graft copolymerization technique. physchemres.org The process typically involves the dehydrochlorination of PVC followed by reaction with the vinylimidazole monomer. physchemres.org This modification has been shown to improve the gas separation performance of PVC membranes, particularly for CO2/CH4 separation. physchemres.org
Free Radical Polymerization: 1-Ethenylimidazole can be readily homopolymerized or copolymerized via conventional free-radical polymerization. researchgate.net This is a common method for synthesizing poly(1-vinylimidazole) (PVI) and its derivatives. nih.govumich.edu The polymerization is typically initiated using initiators like 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent such as ethanol. nih.gov This pathway has been used to create a variety of functional materials, including polysoap-like structures from the polymerization of N-alkyl-1-vinylimidazolium iodides in aqueous solutions. umich.edu
Controlled Radical Polymerization: While more challenging for N-vinyl monomers compared to other vinyl species, controlled radical polymerization techniques have been applied to 1-ethenylimidazole to create well-defined polymers. researchgate.net Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully used to synthesize amphiphilic diblock copolymers of polyethylene (B3416737) glycol (PEG) and 1-vinylimidazole (PEG-b-PVI). mdpi.com This method allows for precise control over molecular weight and composition. mdpi.com Post-polymerization modifications, such as aminolysis of the RAFT agent end-group, can be performed to introduce further functionality, like chelating agents for biomedical applications. mdpi.com
| Polymerization Method | Description | Example Application | Reference |
| Graft Copolymerization | Covalent bonding of VIm monomers onto an existing polymer backbone. | Grafting onto PVC to create membranes for CO2/CH4 separation. | physchemres.org |
| Free Radical Polymerization | Homopolymerization or copolymerization using a radical initiator (e.g., AIBN). | Synthesis of poly(1-vinylimidazolium) salts with polysoap properties. | nih.govumich.edu |
| RAFT Polymerization | Controlled radical polymerization to synthesize block copolymers with defined structures. | Synthesis of PEG-b-PVI diblock copolymers for biomedical use. | mdpi.com |
Theoretical and Computational Studies on 1 Ethenylimidazole
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of 1-ethenylimidazole is characterized by a five-membered aromatic imidazole (B134444) ring containing two nitrogen atoms, with a vinyl group attached to one of the nitrogen atoms. rsc.org This arrangement leads to a redistribution of π-electron density within the imidazole ring. mdpi.com The vinyl group's presence influences the electronic properties, making the non-coordinated nitrogen atom slightly basic and susceptible to protonation. rsc.org
Computational methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure. These calculations can determine key parameters like molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are rich or poor in electrons. nih.govresearchgate.net For instance, in similar heterocyclic compounds, the MEP analysis reveals the most likely sites for electrophilic attack. niscpr.res.in
Table 1: Calculated Electronic Properties of 1-Ethenylimidazole Analogs (Note: Specific data for 1-ethenylimidazole requires dedicated calculations, the following table is illustrative based on similar compounds)
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | Varies with conformation | DFT/B3LYP |
| HOMO Energy | - | DFT/B3LYP |
| LUMO Energy | - | DFT/B3LYP |
Conformational Analysis and Tautomeric Considerations
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org For 1-ethenylimidazole, rotation around the bond connecting the vinyl group to the imidazole ring leads to different conformers. Microwave spectroscopy, aided by high-level theoretical calculations, has been used to identify different tautomers of similar molecules like 4-vinylimidazole in the gas phase. wiley-vch.de Computational methods can predict the relative energies of these conformers and the energy barriers for their interconversion. ic.ac.uk
Tautomerism, the migration of a proton, is a known phenomenon in imidazoles. mdpi.com However, the presence of the vinyl substituent at the N1 position of 1-ethenylimidazole blocks the typical tautomerism observed in the parent imidazole molecule. rsc.org
Table 2: Relative Energies of Conformers of a Substituted Cyclohexane (Illustrative Example) (This table illustrates the concept of conformational analysis. Specific data for 1-ethenylimidazole is not readily available in the provided search results.)
| Conformer | Relative Energy (kJ/mol) |
|---|---|
| Both substituents equatorial | 0 (most stable) |
| Larger substituent equatorial | Lower energy |
Reactivity Predictions and Reaction Mechanism Elucidation
Computational chemistry is instrumental in predicting the reactivity of molecules. optibrium.com By calculating reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, researchers can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govniscpr.res.in For example, in related compounds, such analyses have pinpointed specific atoms as the most susceptible sites for electrophilic attack. niscpr.res.in
These computational approaches can also be used to elucidate reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. optibrium.com This information is crucial for understanding how 1-ethenylimidazole participates in chemical reactions, including its well-known polymerization.
Table 3: Key Reactivity Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| Fukui Function (f(r)) | Identifies the most reactive sites in a molecule for different types of attack. |
| Local Softness (s(r)) | Related to the Fukui function, indicates the local reactivity of atomic sites. |
| Global Hardness (η) | Measures the resistance to change in electron distribution. |
Computational Modeling of Polymerization Processes
1-Ethenylimidazole is a monomer known for its ability to undergo polymerization, forming homopolymers and copolymers. wikipedia.org Computational modeling plays a significant role in understanding the intricacies of these polymerization processes. mdpi.com Methods like classical molecular dynamics (MD) simulations and DFT can be used to study the mechanism of polymerization, such as the ring-opening polymerization (ROP) of cyclic monomers. nih.gov
These simulations can provide insights into the thermodynamics of polymerization by calculating quantities like the enthalpy of polymerization. nih.gov For instance, machine learning models trained on experimental and computed data are being developed to predict the ROP enthalpy for a wide range of monomers, which can accelerate the discovery of new recyclable polymers. nih.gov
Molecular Imprinting Simulations for Selective Binding
Molecular imprinting is a technique used to create synthetic receptors with high selectivity for a target molecule. nih.gov Computational simulations are increasingly used to guide the design of molecularly imprinted polymers (MIPs). mdpi.commdpi.com For instance, computer simulations have been used to investigate the interactions between a template molecule and functional monomers like 1-vinylimidazole (B27976). nih.gov
These simulations can predict the stability of the pre-polymerization complex, which is crucial for the formation of selective binding sites in the final polymer. nih.gov In one study, it was found that while methacrylic acid had strong interaction energy with a sulfonamide template, it was also prone to non-specific interactions, whereas 1-vinylimidazole was a more suitable functional monomer. nih.gov However, in another study involving homoveratric acid as a template, theoretical computations showed that 1-vinylimidazole formed an unstable complex, suggesting it would not be a good candidate for creating highly selective binding sites in that specific case. nih.gov
Table 4: Example of Computational Results in MIP Design
| Functional Monomer | Template | Key Computational Finding | Reference |
|---|---|---|---|
| 1-Vinylimidazole | Sulfonamide | Suitable for imprinting due to low cross-reactivity with solvent. | nih.gov |
Quantum Chemical Approaches for Spectroscopic Property Interpretation
Quantum chemical calculations are essential for interpreting experimental spectroscopic data, such as FT-IR, Raman, and NMR spectra. nih.govnih.gov By calculating the vibrational frequencies and NMR chemical shifts of a molecule, researchers can assign the peaks in the experimental spectra to specific molecular motions and atomic environments. nih.govniscpr.res.in
For example, DFT calculations have been used to simulate the FT-IR and FT-Raman spectra of molecules, and the calculated wavenumbers often show good agreement with experimental data after scaling. nih.gov Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate NMR chemical shifts, aiding in the structural elucidation of complex molecules. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. mdpi.com
Table 5: Comparison of Experimental and Calculated Spectroscopic Data for a Schiff Base Compound (Illustrative) (This table demonstrates the application of quantum chemical calculations in spectroscopy. Specific data for 1-ethenylimidazole is not available in the provided search results.)
| Spectroscopic Data | Experimental Value | Calculated Value |
|---|---|---|
| FT-IR (C=N stretch, cm⁻¹) | 1625 | 1634 |
| ¹H NMR (azomethine proton, ppm) | 8.40 | 8.60 |
Applications in Advanced Materials Science and Catalysis
Polymer Science and Engineering
Poly(1-ethenylimidazole), synthesized from the 1-ethenylimidazole monomer, is a functional polymer with a unique combination of properties stemming from its hydrophobic backbone and the hydrophilic, basic, and chelating nature of the pendant imidazole (B134444) groups. chemicalbook.comresearchgate.net This duality makes it a valuable component in a wide array of polymer science and engineering applications.
Development of Hydrophilic Polymer Materials
Poly(1-ethenylimidazole) is recognized as a water-soluble and hydrophilic polymer. chemicalbook.com This characteristic is central to its use in creating materials that require interaction with aqueous environments. The imidazole ring contributes to its hydrophilic nature and also imparts pH-sensitivity, allowing the polymer to be protonated in acidic conditions. researchgate.netmdpi.comtubitak.gov.tr This responsiveness makes it a "smart" material for various applications. Researchers have studied its solution properties, noting that while it behaves as a flexible chain polymer, it can also form large aggregates under certain conditions. researchgate.net Copolymers incorporating 1-ethenylimidazole have been developed to create materials with tunable properties, balancing hydrophilicity and other functionalities for specific uses, such as controlled drug release and the formation of micelles. mdpi.comresearchgate.net
Role in Adhesives and Coatings Formulations
Due to its high reactivity, 1-ethenylimidazole serves as a reactive diluent in formulations for UV-curable lacquers, inks, and adhesives. chemicalbook.comwikipedia.org Its inclusion helps to modify the viscosity and curing characteristics of the formulation. Furthermore, copolymers of 1-ethenylimidazole with monomers like acrylic acid esters or methacrylic acid esters are utilized as adhesion promoters in paints and coatings. wikipedia.org The imidazole functionality can improve bonding to various substrates. It is also employed for the functionalization of polymer surfaces through UV-induced grafting, which enhances properties like wettability and adhesiveness. chemicalbook.com
| Application Area | Specific Role of 1-Ethenylimidazole | Monomer/Polymer | Reference |
| UV-Curable Systems | Reactive Diluent | Monomer | chemicalbook.comwikipedia.org |
| Paints & Coatings | Adhesion Promoter | Copolymer | wikipedia.org |
| Surface Functionalization | Grafting Agent for Improved Wettability | Monomer | chemicalbook.com |
Poly(1-Ethenylimidazole) in Energy Applications (e.g., Polymer Electrolytes for Dye-Sensitized Solar Cells)
The imidazole group in poly(1-ethenylimidazole) is capable of coordinating with ions, making the polymer a candidate for electrolyte applications in energy storage and conversion devices. nih.gov Research has demonstrated the development of gel polymer electrolytes based on vinylimidazole for next-generation calcium batteries. nih.gov These electrolytes exhibit high room-temperature ionic conductivities, exceeding 1 mS/cm, by facilitating cation transport through coordination with the imidazole groups. nih.gov
In the field of solar energy, poly(1-ethenylimidazole) has been integrated as a polymer electrolyte in dye-sensitized solar cells (DSSCs). researchgate.net Using initiated chemical vapor deposition, the polymer can be directly synthesized and integrated into the mesoporous TiO₂ photoanode of the DSSC. researchgate.net The use of polymer electrolytes is a strategy to overcome the stability issues associated with liquid electrolytes in DSSCs, such as solvent evaporation and leakage. nih.gov The polymer matrix helps to solidify the electrolyte while maintaining the necessary ionic conductivity for cell operation. nih.govresearchgate.net The thermal stability of imidazole-containing polymers is also an advantage for their use in high-temperature energy applications, such as fuel cells. acs.org
Synthesis of Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly imprinted polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule, acting as "artificial antibodies". nih.govmdpi.comrsc.org 1-Ethenylimidazole is frequently used as a functional monomer in the synthesis of MIPs. sigmaaldrich.com The imidazole group can form non-covalent interactions (such as hydrogen bonds or coordinate bonds) with the template molecule during polymerization. After the template is removed, these functional groups are precisely positioned within a polymer cavity, creating a binding site with high selectivity for the original template.
Studies have shown that incorporating 1-ethenylimidazole into MIP formulations can significantly enhance selectivity. For instance, MIPs prepared with a diverse set of monomers including 1-vinylimidazole (B27976) demonstrated a near two-fold increase in selectivity compared to those made via standard radical reactions. nih.gov These MIPs have been successfully developed for the selective recognition and adsorption of various compounds, including gallic acid and enrofloxacin. iaea.orgresearchgate.net
| Template Molecule | Functional Monomer | Key Finding | Reference |
| Bovine Serum Albumin (BSA) | 1-vinylimidazole (among others) | Near two-fold higher selectivity (20%) compared to MIPs from radical reactions (12.1%). | nih.gov |
| Gallic Acid (GA) | 1-vinylimidazole (VIM) | High adsorption capacity of 1012.4 ± 44.9 mg GA/g MIPs and high selectivity against analogues. | iaea.org |
| Cadmium (Cd(II)) | 1-vinylimidazole & Methacrylic acid | A novel monomer complex was used to prepare an ion-imprinted polymer (IIP) with high selectivity for Cd²⁺ ions. | researchgate.net |
Fabrication of Hybrid Copolymer Materials (e.g., Silica-Based)
Hybrid materials that combine the properties of organic polymers and inorganic materials like silica (B1680970) have attracted significant interest. mdpi.com 1-Ethenylimidazole has been used to create such polymer-silica hybrid materials. sigmaaldrich.commdpi.com For example, it has been copolymerized with acrylic acid and grafted onto the surface of mesoporous silica microspheres. mdpi.com This modification introduces multifunctional active groups onto the silica surface, enhancing its capacity for applications like the adsorption of heavy metal ions. mdpi.com
The synthesis of ion-imprinted polyvinylimidazole-silica hybrid copolymers has also been reported. sigmaaldrich.com In these materials, the polymer provides the selective binding sites for specific ions, while the silica component offers rigidity, thermal stability, and a high surface area. mdpi.com This combination of properties makes these hybrid materials effective for environmental remediation and separation processes. mdpi.com
Use in Polymeric Nanoparticle Formulations for Surface Modification
Surface modification of nanoparticles is a key strategy to improve their stability, functionality, and performance in various applications. acs.orgnih.gov Poly(1-ethenylimidazole) has been successfully used to modify the surface of nanoparticles, particularly magnetic nanoparticles. kumamoto-u.ac.jplew.ro By grafting poly(1-ethenylimidazole) onto the surface of maghemite (γ-Fe₂O₃) or magnetite nanoparticles, researchers have created core-shell nanostructures. acs.orgkumamoto-u.ac.jplew.ro
This polymer coating serves several purposes. It can prevent the aggregation of nanoparticles in liquid suspensions and improve their chemical stability over a range of pH values. acs.orgkumamoto-u.ac.jp The pendant imidazole groups on the surface act as chelating agents, providing selective binding sites for divalent metal ions like Cu²⁺. kumamoto-u.ac.jp This makes the modified nanoparticles useful for the removal and recovery of heavy metals from industrial wastewater. acs.org The process of grafting the polymer onto the nanoparticle surface can be achieved through techniques like direct silanation, where a polymer with a reactive silane terminal group is chemically anchored to the nanoparticle surface. acs.orgkumamoto-u.ac.jp
Catalysis and Organometallic Chemistry
1-Ethenylimidazole as a Ligand Precursor for Metal Complex Catalysts
1-Ethenylimidazole (1-VIm) is a versatile molecule that serves as a precursor for a wide array of metal complex catalysts. Its utility stems from the presence of two potential coordination sites: the sp²-hybridized nitrogen atom (N-3) of the imidazole ring and the vinyl group. The lone pair of electrons on the N-3 atom allows 1-VIm to act as a strong σ-donor, forming stable donor-acceptor complexes with various transition metal chlorides. This is the most common mode of coordination.
However, the vinyl group can also participate in coordination, typically in a side-on (η²) fashion, particularly with heavier transition metals like platinum. For instance, the reaction of 1-VIm with K₂PtCl₄ in an acidic medium yields [PtCl₃(Hvinylimidazole)]·H₂O, where the protonated ligand binds to the platinum(II) center through the vinyl group. The molecule can also act as a bidentate bridging ligand in some unique cluster derivatives. This dual coordinating ability allows for the synthesis of a diverse range of organometallic complexes with varied geometries and electronic properties, which are foundational for their subsequent use in catalysis. The specific coordination mode can be influenced by factors such as the metal center, the reaction medium (e.g., pH), and the presence of other ligands.
The following table summarizes the coordination behavior of 1-Ethenylimidazole with different metal centers based on research findings.
| Metal Center | Typical Coordination Site(s) | Example Complex | Reference |
| Platinum (Pt) | Vinyl Group (Side-on) | [PtCl₃(Hvinylimidazole)]·H₂O | |
| Gold (Au) | Imidazole Nitrogen | [Au(vinylimidazole)₂]⁺[AuBr₂]⁻ | |
| Copper (Cu) | Imidazole Nitrogen | Complexes with CuCl and copper acetate | |
| Cobalt (Co) | Imidazole Nitrogen | CoCl₂·2L (L = 1-VIm derivative) | |
| Zinc (Zn) | Imidazole Nitrogen | Forms complexes with zinc chloride |
This table is interactive and represents a summary of coordination modes discussed in the cited literature.
Application in Homogeneous and Heterogeneous Catalysis for Organic Synthesis
Complexes derived from 1-ethenylimidazole are active in both homogeneous and heterogeneous catalysis. In homogeneous systems, metal complexes with 1-ethenylimidazole ligands can catalyze various organic transformations. For instance, chiral metal complexes incorporating imidazole-type ligands are effective catalysts for stereoselective reactions such as alkene epoxidation and aldol reactions.
More extensively, the polymerized form, poly(1-ethenylimidazole) (PVIm), serves as a highly effective and recyclable heterogeneous catalyst support. The polymer's imidazole side chains readily chelate with metal ions, immobilizing them onto a solid support. These polymer-anchored metal catalysts combine the advantages of homogeneous catalysts (high activity) with those of heterogeneous catalysts (ease of separation and reusability).
A notable application is the use of a copper(II)-poly(1-vinylimidazole-co-methyl methacrylate) complex, Cu(II)-PVM, as a catalyst for the oxidation of ethylbenzene with molecular oxygen. This catalyst can be recycled multiple times without a significant loss of activity. Furthermore, PVIm itself can function as a metal-free, heterogeneous base catalyst. It has been successfully employed in the mechanochemical synthesis of oximes from aldehydes and hydroxylamine hydrochloride under solvent-free conditions. The catalyst is easily recovered by simple filtration and can be reused for several cycles with only a minor decrease in product yield.
The table below presents data on the reusability of PVIm as a heterogeneous catalyst in oxime synthesis.
| Run Cycle | Yield (%) |
| 1 | 94 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
Data sourced from a study on the catalytic synthesis of oximes using poly(N-vinylimidazole).
Role of Imidazole Moieties in Brønsted Acid-Base Catalysis
The imidazole moiety is fundamental to many biological and chemical catalytic processes due to its amphoteric nature, meaning it can function as both a Brønsted acid and a Brønsted base. This property is central to its role in facilitating proton transfer, a key step in numerous acid-base catalyzed reactions.
As a Brønsted base, the lone pair of electrons on the unprotonated nitrogen atom can accept a proton. As a Brønsted acid, the proton on the other nitrogen atom in a protonated imidazole ring can be donated. This ability to shuttle protons is crucial in the active sites of many enzymes, such as ribonucleases and chymotrypsin, where histidine residues (which contain an imidazole ring) are key components of the catalytic mechanism.
In synthetic chemistry, imidazole-based systems are used as catalysts for reactions like ester hydrolysis. The catalytic cycle often involves the imidazole acting as a nucleophile or a general base. The mechanism of proton transport in liquid imidazole is dominated by structural diffusion, where protons hop along chains of imidazole molecules. This efficient proton transport is facilitated by the breaking and forming of hydrogen bonds within the imidazole network. This dynamic process allows the imidazole moiety to effectively mediate proton exchange, which is the essence of its function in Brønsted acid-base catalysis.
Design of Catalytic Systems with Enhanced Selectivity and Efficiency
The design of catalytic systems based on 1-ethenylimidazole can be tailored to enhance both efficiency and selectivity. A primary strategy involves the immobilization of metal catalysts onto poly(1-ethenylimidazole) (PVIm) supports. This approach not only facilitates catalyst recovery and reuse but also can improve stability and prevent the deactivation of the catalytic species.
Selectivity in multicomponent reactions for synthesizing substituted imidazoles can be controlled by the choice of catalyst. For example, studies have shown that different metal tetrafluoroborate catalysts can drive the reaction toward the formation of either trisubstituted or tetrasubstituted imidazoles, demonstrating catalyst-controlled selectivity. The catalytic potency often follows a specific order, such as Zn(BF₄)₂ > Co(BF₄)₂, allowing for the rational selection of a catalyst to achieve a desired product.
Efficiency can be enhanced by modifying the polymer support or the ligand environment. For example, creating copolymers of 1-ethenylimidazole with other monomers can alter the microenvironment of the catalytic sites, influencing substrate access and reaction rates. In the case of palladium nanoparticles stabilized on a poly(1-vinylimidazole)-decorated support, the system showed high efficiency in the catalytic reduction of hazardous dyes. The design of such systems often involves a multi-step synthesis to create a robust and highly active heterogeneous catalyst. The development of axially chiral imidazoles as ligands, stabilized through strategies like π-stacking, opens new avenues for designing catalysts with high enantioselectivity for asymmetric synthesis.
Metal-Chelated Poly(1-Ethenylimidazole) Systems for Ion Binding and Sensing
Poly(1-ethenylimidazole) (PVIm) and its hydrogel forms are highly effective materials for binding and sensing metal ions due to the strong chelating ability of the imidazole side chains. The nitrogen atoms in the imidazole rings act as effective ligands, forming stable complexes with a wide range of transition metal ions. This property is harnessed for applications in water purification, hydrometallurgy, and the development of chemical sensors.
PVIm hydrogels have been shown to adsorb various cations, including Cu(II), Co(II), Ni(II), and Cd(II), as well as complex anions like those of uranium and molybdenum. The binding capacity is influenced by factors such as the pH of the solution and the cross-linking degree of the hydrogel. Maximum metal ion adsorption is typically observed at a pH around 6.0, as lower pH levels lead to the protonation of the imidazole ring, which reduces its ability to chelate with metal cations.
Quaternization of PVIm hydrogels—the process of alkylating the nitrogen atom to create a permanent positive charge—can enhance their capacity for adsorbing anions such as phosphate and sulfate (B86663). These metal-chelated polymer systems can also serve as platforms for sensing. The binding of a target ion can induce a measurable change in the physical or chemical properties of the material, such as a color change or an electrochemical signal, forming the basis of a sensor. The ability to elute the adsorbed ions allows for the regeneration and reuse of the hydrogel material.
The table below shows the maximum sorption capacity of a specific amidoximated hydrogel containing vinylimidazole for various metal ions.
| Ion | Maximum Sorption Capacity (mg g⁻¹) |
| As(V) | 598 |
| Cr(VI) | 303.8 |
| Cr(III) | 4.9 |
Data from a study on quaternized poly(1-vinylimidazole) hydrogels for anion adsorption, showing comparative data for a related amidoximated hydrogel.
Functional Materials Development (Excluding Biomedical)
The incorporation of 1-ethenylimidazole, also known as 1-vinylimidazole, into polymer structures has paved the way for the development of a diverse range of functional materials. The unique chemical nature of the imidazole ring, with its aromaticity and the presence of nitrogen atoms, imparts desirable properties such as conductivity, ion-exchange capabilities, and responsiveness to external stimuli. These characteristics are being harnessed to create advanced materials for applications beyond the biomedical field, including conductive polymers, ion-exchange resins, smart materials, and high-performance additives.
Conductive Polymers incorporating 1-Ethenylimidazole Units
Polymers containing 1-ethenylimidazole have been investigated for their potential in creating conductive materials, primarily as polymer electrolytes. The nitrogen atoms in the imidazole ring can coordinate with ions, facilitating their transport through the polymer matrix. This has led to the development of both solid and gel-type polymer electrolytes with promising ionic conductivities.
In other studies, polyelectrolytes have been prepared by the acidification of poly(N-vinylimidazole) with acids like perchloric acid (HClO4) or fluoroboric acid (HBF4). proquest.comresearchgate.net These polyelectrolytes have exhibited electrical conductivities in the range of 10-5 to 10-6 S cm-1, which represents a significant increase of 100- to 1000-fold compared to the parent polymer. proquest.comresearchgate.net The primary mechanism of conduction in these materials is ionic.
Below is a table summarizing the ionic conductivity of various polymer systems incorporating 1-ethenylimidazole.
| Polymer System | Salt/Acid | Conductivity (S/cm) at Room Temperature | Reference |
| Poly(vinyl imidazole) gel electrolyte | Ca(TFSI)2 | >1 x 10-3 | acs.orgnih.gov |
| Poly(N-vinylimidazole)-HClO4 polyelectrolyte | HClO4 | 10-5 - 10-6 | proquest.com |
| Poly(N-vinylimidazole)-HBF4 polyelectrolyte | HBF4 | 10-5 - 10-6 | researchgate.net |
| Poly(N-vinylimidazolium tetrafluoroborate) | - | 2.0 x 10-9 (at 30°C) | researchgate.net |
Ion-Exchange Resins Derived from 1-Ethenylimidazole Polymers
The basic nitrogen atoms in the imidazole ring of poly(1-ethenylimidazole) can be readily quaternized to create positively charged sites, making these polymers excellent candidates for the development of anion-exchange resins. These resins have applications in water treatment, separation processes, and catalysis. The performance of these materials is largely determined by their ion-exchange capacity (IEC), which is a measure of the number of active sites available for ion exchange.
Vinylimidazole-based anion exchange polymers have been synthesized and evaluated for applications such as the dispersive solid-phase extraction of phenolic acids. mdpi.com The loading capacity of these resins is influenced by the type of crosslinker used in their synthesis. For example, a study comparing different crosslinkers found that a divinylbenzene (B73037) (DVB) crosslinked polymer exhibited high loading capacities for various phenolic acids. mdpi.com
Furthermore, high-capacity strong base anion exchange resins have been prepared by reacting poly-N-vinyl imidazole with an epihalohydrin, such as epichlorohydrin. google.com The molar ratio of the epihalohydrin to the poly-N-vinyl imidazole is a critical parameter in the synthesis, typically ranging from 1:1 to 5:1. google.com The resulting resins are solvent-insoluble and can be produced in a bead shape, suitable for use in packed columns.
The table below presents the loading capacities of a vinylimidazole-based anion exchange polymer for various phenolic acids, highlighting the effect of the crosslinking agent.
| Phenolic Acid | Loading Capacity (mg g-1 polymer) with [C6-bis-VIM][Br] Crosslinker | Loading Capacity (mg g-1 polymer) with DVB Crosslinker |
| Chlorogenic acid | 21.3 | 55.4 |
| Caffeic acid | 23.5 | 48.7 |
| Ferulic acid | 16.5 | 39.8 |
| Cinnamic acid | 11.2 | 41.5 |
| 2,5-Dihydroxybenzoic acid | 22.1 | 47.9 |
Data sourced from a study on vinylimidazole-based anion exchange polymers for dispersive solid-phase extraction. mdpi.comresearchgate.net
Smart Materials with Responsive Properties
The imidazole moiety in 1-ethenylimidazole-containing polymers can respond to changes in its environment, particularly pH and temperature. This has enabled the development of "smart" or stimuli-responsive materials that can undergo changes in their physical or chemical properties in response to external triggers.
pH-Responsive Materials: The imidazole group has a pKa in the physiological range, making it sensitive to changes in pH. acs.org In acidic conditions, the imidazole nitrogen is protonated, leading to a change in the polymer's charge and conformation. This property has been utilized to create pH-responsive materials such as opal films and nanoparticles. For example, core-shell particles with a shell composed of a copolymer of n-butyl acrylate and 1-vinylimidazole have been used to create viscoelastic opal films that change color in response to acidic solutions. acs.orgbsz-bw.de The pH sensitivity of copolymers containing 1-vinylimidazole can be tuned by adjusting the molar ratio of basic (vinylimidazole) to acidic comonomers. nih.govnih.gov
Thermoresponsive Materials: Copolymers of 1-ethenylimidazole with other monomers can exhibit thermoresponsive behavior, meaning they undergo a phase transition in response to a change in temperature. For instance, copolymers of N-vinylimidazole and 1-vinyl-2-(hydroxymethyl)imidazole have been shown to exhibit upper critical solution temperature (UCST)-type transitions in water. nih.gov The cloud point of these copolymers, which is the temperature at which they become insoluble, can be varied between 19 and 41 °C by altering the copolymer composition. nih.gov This tunable thermoresponsiveness makes these materials attractive for applications where temperature-controlled changes in properties are desired.
The table below summarizes the responsive properties of some 1-ethenylimidazole-based smart materials.
| Material Type | Stimulus | Observed Response | Tunability |
| Poly((n-butyl acrylate)-co-(1-vinylimidazole)) opal films | pH | Optical color change in response to acidic solutions | The degree of response can be controlled by the copolymer ratio. |
| Poly(N-isopropylacrylamide-decenoic acid-1-vinylimidazole) nanoparticles | pH | Enhanced fluorescence signal intensity at lower pH values | The pH response is favorable when the molar ratio of basic to acidic comonomers is approximately 1:4. nih.govnih.gov |
| Poly(N-vinylimidazole-co-1-vinyl-2-(hydroxymethyl)imidazole) | Temperature | Upper Critical Solution Temperature (UCST)-type transition in water | The cloud point can be varied between 19 and 41 °C by changing the copolymer composition. nih.gov |
Development of High-Performance Material Additives
Beyond their use as the primary component of a material, 1-ethenylimidazole and its derivatives are also being explored as high-performance additives to enhance the properties of other materials. These additives are typically used in small quantities, often in the range of 1-5% by weight, to impart specific functionalities or improve performance characteristics. sigmaaldrich.com
One notable application is in the field of energy storage, where imidazole-based compounds have been investigated as electrolyte additives for lithium-ion batteries. sigmaaldrich.com These additives can help to form a stable protective film on the surface of the electrodes, known as the solid-electrolyte interphase (SEI). This protective layer can suppress the decomposition of the electrolyte and improve the cycling stability and lifespan of the battery. The formation of a stable SEI is crucial for achieving long-term performance, especially in high-voltage battery systems.
In addition to their role in batteries, the reactive vinyl group of 1-ethenylimidazole allows it to be grafted onto the surface of other materials to modify their properties. For example, it can be used to functionalize polymer surfaces to improve wettability and adhesion. This makes it a valuable additive in the formulation of coatings, inks, and adhesives.
Advanced Analytical and Characterization Methodologies in 1 Ethenylimidazole Research
Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, IR, Raman)
Spectroscopic methods are fundamental in confirming the chemical structure of 1-ethenylimidazole and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the detailed structural analysis of 1-ethenylimidazole. diva-portal.orgipb.pt One-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbon atoms. researchgate.net For more complex structures or for unambiguous assignments, two-dimensional (2D) NMR experiments are employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.net The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms. diva-portal.orgipb.pt
| ¹H NMR Chemical Shifts (δ) for 1-Ethenylimidazole | ¹³C NMR Chemical Shifts (δ) for 1-Ethenylimidazole |
| Proton | Chemical Shift (ppm) |
| H-2 (imidazole) | ~7.6 |
| H-4 (imidazole) | ~7.1 |
| H-5 (imidazole) | ~6.9 |
| Vinyl CH | ~6.8 |
| Vinyl CH₂ (trans) | ~5.3 |
| Vinyl CH₂ (cis) | ~4.8 |
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are used to identify functional groups present in 1-ethenylimidazole. The vinyl group gives rise to characteristic C=C stretching vibrations. The imidazole (B134444) ring has a series of characteristic stretching and bending vibrations. researchgate.net FT-IR spectra of N-alkyl imidazoles show typical peaks around 1509, 1231, 1109, 1081, and 665 cm⁻¹. researchgate.net Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and can be used to analyze the molecular structure of materials containing 1-ethenylimidazole. researchgate.netnih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-H stretch (vinyl) | 3100-3000 | IR, Raman |
| C-H stretch (imidazole ring) | 3150-3100 | IR, Raman |
| C=C stretch (vinyl) | 1650-1630 | IR, Raman |
| C=N stretch (imidazole ring) | 1550-1475 | IR, Raman |
| C-H bend (vinyl) | 1000-650 | IR |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of 1-ethenylimidazole and monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For 1-ethenylimidazole, reversed-phase HPLC with a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often used for detection, as the imidazole ring possesses a chromophore. The method can be validated to assess parameters such as selectivity, linearity, precision, and accuracy. iaea.org
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like 1-ethenylimidazole. A capillary column with a suitable stationary phase is used for separation. The compound is vaporized and carried through the column by an inert carrier gas. A flame ionization detector (FID) is commonly used for detection. GC is highly effective for determining the purity of the monomer and for detecting any volatile impurities or byproducts from its synthesis.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of 1-ethenylimidazole and to deduce its structure by analyzing its fragmentation patterns. uab.edu
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 1-ethenylimidazole (94.11 g/mol ) would be observed. The fragmentation of imidazole and its derivatives often involves the loss of HCN. scispace.com For molecules without nitrogen, an even molecular weight parent ion typically fragments to give an odd mass-to-charge value fragment. youtube.com The presence of nitrogen in 1-ethenylimidazole influences its fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.
| Fragment Ion (m/z) | Possible Neutral Loss |
| 67 | HCN |
| 40 | C₂H₃N₂ |
Polymer Characterization Techniques (e.g., GPC for Molecular Weight Distribution, DSC for Thermal Transitions)
For polymers synthesized from 1-ethenylimidazole, specific techniques are used to characterize their macroscopic properties.
Gel Permeation Chromatography (GPC): GPC, also known as size exclusion chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(1-ethenylimidazole). mdpi.com The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger polymer chains elute faster than smaller ones. By calibrating with polymer standards of known molecular weight, the average molecular weight (Mn, Mw) and PDI of the sample can be determined.
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions of polymers. mdpi.com For poly(1-ethenylimidazole), DSC can determine its glass transition temperature (Tg), which is a critical parameter related to its physical state and mechanical properties. The thermogram obtained from a DSC experiment shows the heat flow into or out of a sample as a function of temperature. researchgate.net This allows for the identification of transitions such as the glass transition, crystallization, and melting.
| Polymer Property | Analytical Technique | Information Obtained |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), Weight average molecular weight (Mw), Polydispersity Index (PDI) |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm), Crystallization temperature (Tc) |
Surface Analysis Techniques for Polymer Films and Grafted Materials (e.g., XPS, AFM)
When 1-ethenylimidazole is used to create polymer films or to graft onto surfaces, specialized techniques are needed to analyze the surface properties.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. dtic.mildtic.mil For poly(1-ethenylimidazole) films, XPS can confirm the presence of nitrogen from the imidazole ring on the surface and provide information about its chemical environment. This is particularly useful for verifying the success of surface grafting.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to visualize the surface topography of polymer films at the nanoscale. It provides three-dimensional images of the surface, allowing for the characterization of surface roughness and the visualization of morphological features of poly(1-ethenylimidazole) films or grafted surfaces.
Crystallographic Studies of 1-Ethenylimidazole Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 1-ethenylimidazole that can be crystallized, single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.net This information is invaluable for understanding the structure-property relationships of these materials, including how they pack in the solid state and interact with other molecules, such as in the formation of metal complexes. researchgate.net
Future Research Directions and Emerging Trends in 1 Ethenylimidazole Chemistry
Sustainable Synthesis Routes and Green Chemistry Approaches
The chemical industry's growing emphasis on sustainability is driving research into greener synthesis methods for 1-ethenylimidazole and its derivatives, moving away from traditional energy-intensive processes that often utilize hazardous precursors. A key area of development is the use of reactive distillation for the dehydration of N-hydroxyethylimidazole intermediates. This method is advantageous as the hydroxyethylimidazole precursors can be synthesized from a 'green' substance, ethylene (B1197577) carbonate, which is derived from CO₂.
Another promising green chemistry approach is mechanochemical synthesis, which reduces or eliminates the need for solvents. Techniques like planetary ball milling are being explored for various organic reactions, and their application to imidazole (B134444) chemistry is a growing field. For instance, poly(N-vinylimidazole) has been used as a highly recyclable, metal-free heterogeneous catalyst in mechanochemical synthesis, demonstrating the potential for solvent-free processes.
The use of ionic liquids (ILs) as both solvents and reagents is also a significant trend. Halide-free routes for synthesizing 1-vinylimidazolium-based ionic liquid monomers under ambient conditions are being developed. These processes avoid hazardous chemicals and can lead to the creation of polymeric ionic liquids (PILs) through environmentally friendly methods like photopolymerization.
Advanced Catalyst Design and Discovery based on Imidazole Scaffolds
The imidazole scaffold is a critical component in the design of advanced catalysts due to its ability to act as a ligand, a base, or a catalyst support. Research is increasingly focused on harnessing the properties of 1-ethenylimidazole to create novel catalytic systems.
Poly(1-vinylimidazole) (PVIm) is emerging as a versatile and sustainable catalytic material. It can function as a biocompatible, biodegradable, and reusable heterogeneous organocatalyst for reactions such as the synthesis of oximes. mdpi.com Furthermore, PVIm can be grafted onto supports, like magnetic nanoparticles, to create easily separable catalysts. acs.org These polymer-supported catalysts can chelate metal ions, forming active centers for various chemical transformations. The pendant imidazole groups on the polymer chain can act as bases, nucleophiles, or chelating agents, making them suitable for a wide range of applications, including catalysis and metal ion removal. chemicalbook.com
A major area of research is the use of imidazole derivatives as precursors for N-heterocyclic carbenes (NHCs). NHCs are powerful σ-donor ligands that form highly stable complexes with transition metals, leading to exceptionally active and stable catalysts. The electronic and steric properties of NHCs can be fine-tuned by modifying the substituents on the imidazole ring. The development of NHCs from functionalized 1-ethenylimidazole monomers could pave the way for polymer-supported NHC catalysts, combining the high activity of NHCs with the ease of separation and recyclability of a polymer support.
Exploration of Novel Polymer Architectures and Composites
The ability of 1-ethenylimidazole to be polymerized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has opened the door to a wide array of sophisticated polymer architectures. researchgate.netmonash.edu Researchers are moving beyond simple homopolymers to design complex structures that offer enhanced functionality.
Novel Architectures:
Block Copolymers: Di- and tri-block copolymers are being synthesized, often combining a poly(1-vinylimidazole) block with other stimuli-responsive polymers like poly(N-isopropylacrylamide) (PNIPA). mdpi.comnih.gov These materials exhibit dual responsiveness to pH and temperature.
Branched and Star Polymers: The versatility of controlled polymerization allows for the creation of more complex branched architectures, including star polymers and graft copolymers, which can have unique solution properties and self-assembly behaviors. researchgate.net
Hydrogels: Copolymers of 1-ethenylimidazole with crosslinking agents form hydrogels with high mechanical resistance and tunable swelling properties. researchgate.netiaea.org These networks are being explored for their ability to absorb large amounts of water and for their potential in biomedical applications. researchgate.netmdpi.com
Composites: The incorporation of 1-ethenylimidazole-based polymers into composite materials is another rapidly advancing area.
Magnetic Nanocomposites: Grafting poly(1-vinylimidazole) onto magnetic nanoparticles (e.g., maghemite or Fe₃O₄) creates stable, dispersible particles that can be used for environmental remediation or as recyclable catalyst supports. acs.orgmdpi.com
Carbon Nanotube Composites: Poly(1-vinylimidazole)-based ionic liquids can be copolymerized with linkers like divinylbenzene (B73037) to coat multi-walled carbon nanotubes. These composites have been shown to significantly enhance the mechanical properties of polyurethane elastomers. rsc.org
These advanced architectures and composites leverage the inherent properties of the imidazole group, such as its pH responsiveness and metal-coordinating ability, to create materials with tailored properties for specific applications.
Integration of 1-Ethenylimidazole in Adaptive and Self-Healing Materials
"Smart" or "intelligent" materials that can respond to external stimuli are a major focus of modern materials science. The imidazole group in 1-ethenylimidazole is particularly well-suited for creating such materials due to its pH-sensitivity.
Polymers and copolymers of 1-ethenylimidazole are being designed as stimuli-responsive systems. For example, block copolymers containing both poly(1-vinylimidazole) (PVIm) and poly(N-isopropylacrylamide) (PNIPA) blocks show dual responsiveness to both pH and temperature. mdpi.comnih.gov The PVIm block provides pH sensitivity, as the imidazole rings can be protonated in acidic conditions, altering the polymer's solubility and conformation. The PNIPA block provides temperature sensitivity. This dual-responsive behavior is being explored for applications where precise control over material properties is required.
Hydrogels are another key area for developing adaptive materials. Hydrogels made from 1-ethenylimidazole can swell or collapse in response to changes in pH. nih.gov This property is being investigated for applications such as drug delivery, where a change in the local pH environment could trigger the release of an encapsulated therapeutic agent. taylorandfrancis.commdpi.com The concept of autonomous self-healing, often driven by dynamic bonding like hydrogen bonding, is a significant trend in hydrogel research. The hydrogen-bonding capabilities of the imidazole ring make 1-ethenylimidazole a promising component for the design of future self-healing hydrogels.
Development of Smart Sensing Materials and Environmental Applications
The ability of the imidazole moiety to coordinate with metal ions and interact with acidic gases like CO₂ is being exploited for the development of materials for sensing and environmental remediation.
In the realm of environmental applications, poly(1-vinylimidazole)-based materials have shown significant promise for two main purposes:
Heavy Metal Removal: The pendant imidazole groups act as efficient chelating agents for various heavy metal ions. chemicalbook.com Hydrogels and functionalized nanoparticles containing PVIm are being developed as adsorbents to remove toxic ions such as Cu²⁺, Cd²⁺, Pb²⁺, and Hg²⁺ from industrial wastewater. acs.orgnih.govnih.gov The efficiency of metal ion removal is often pH-dependent, as protonation of the imidazole group at low pH can lead to electrostatic repulsion of positively charged metal ions. acs.org
CO₂ Capture and Separation: Imidazole-based materials, including polymers and ionic liquids, are known to have a high affinity for CO₂. ntnu.no Researchers are fabricating composite membranes for CO₂ capture. For instance, a carbonic anhydrase-inspired material was created by incorporating zinc-exchanged zeolite into a poly(N-vinylimidazole) matrix, resulting in a membrane with high CO₂ permeance and selectivity. rsc.org Copolymers of 1-vinylimidazole (B27976) are also used to create flexible membranes for CO₂ separation from other gases like N₂ and CH₄. ntnu.noresearchgate.netresearchgate.net
These applications leverage the specific chemical interactions of the imidazole ring to create materials that can selectively capture and remove target substances from the environment.
Computational-Experimental Synergy in Predicting and Validating 1-Ethenylimidazole Reactivity
The synergy between computational chemistry and experimental work is accelerating the design and understanding of new materials based on 1-ethenylimidazole. Density Functional Theory (DFT) is a powerful tool being used to predict and validate the properties and reactivity of these systems.
DFT calculations are employed to:
Investigate Polymer Structure: Theoretical studies help elucidate the vibrational properties of poly(N-vinylimidazole) by predicting FTIR and Raman spectra, which can then be compared with experimental results for validation. researchgate.net
Predict Reactivity and Interactions: DFT is used to study the interaction energy between 1-ethenylimidazole-based copolymers and various gas molecules. For example, calculations have shown that a poly(vinyl chloride)-g-poly(vinyl imidazole) copolymer interacts more strongly with CO₂ than with CH₄, explaining the experimentally observed selectivity of membranes made from this material. This predictive capability allows for the rational design of materials for specific gas separation applications.
Understand Adsorption Mechanisms: In the context of heavy metal removal, DFT calculations can model the molecular structures and analyze the electronic properties of the polymer-metal ion complexes. This provides a deeper understanding of the adsorption mechanism, complementing experimental data on adsorption capacities and kinetics. mdpi.com
Guide Polymerization Studies: Computational methods can help predict the copolymerization behavior of vinyl monomers, aiding in the design of new copolymers with desired properties and reducing the need for extensive trial-and-error experimentation. rsc.org
This integrated computational-experimental approach allows for a more efficient and targeted development of novel 1-ethenylimidazole-based materials, from predicting fundamental reactivity to designing functional materials for advanced applications.
Data Tables
Table 1: Heavy Metal Adsorption by 1-Ethenylimidazole-Based Polymers
| Polymer System | Metal Ion | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Poly(ethylene glycol dimethacrylate-n-vinyl imidazole) beads | Cd(II) | 69.4 | 3.0 - 7.0 | nih.gov |
| Poly(ethylene glycol dimethacrylate-n-vinyl imidazole) beads | Pb(II) | 114.8 | 3.0 - 7.0 | nih.gov |
| Poly(ethylene glycol dimethacrylate-n-vinyl imidazole) beads | Hg(II) | 163.5 | 3.0 - 7.0 | nih.gov |
| Magnetic Hydrogel Spheres (CMS-g-PVI/PVA/Fe₃O₄) | Cu(II) | 82.4 | 6.2 | mdpi.com |
| Magnetic Hydrogel Spheres (CMS-g-PVI/PVA/Fe₃O₄) | Pb(II) | 66.5 | 5.7 | mdpi.com |
| Magnetic Hydrogel Spheres (CMS-g-PVI/PVA/Fe₃O₄) | Cd(II) | 51.8 | 5.7 | mdpi.com |
Table 2: Gas Separation Performance of 1-Ethenylimidazole-Based Membranes
| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| Carbonic anhydrase inspired PVIm/Zeolite Zn-β hybrid | CO₂/N₂ | 4620 GPU* | 224 | rsc.org |
| Poly(vinylimidazole-co-butyl acrylate) with free RTIL | CO₂/N₂ | 38.77 | 27.82 | ntnu.no |
| Poly(vinylimidazole-co-butyl acrylate) crosslinked (1:0 dibromohexane:bromobutane) | CO₂/N₂ | 33.71 | 20.81 | ntnu.no |
*Note: Permeance reported in Gas Permeation Units (GPU), not Barrer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
